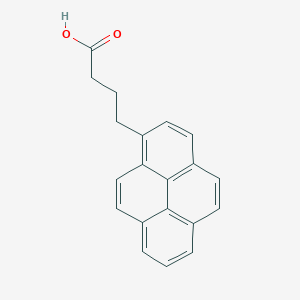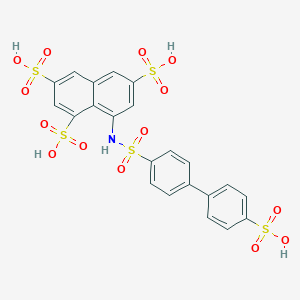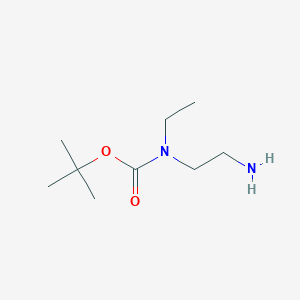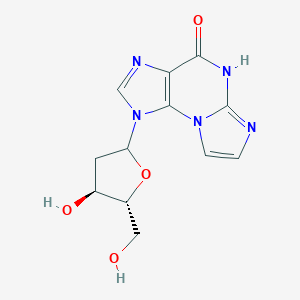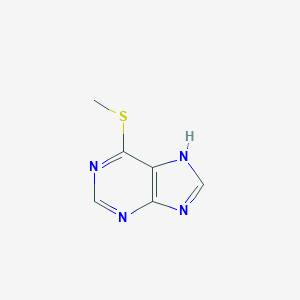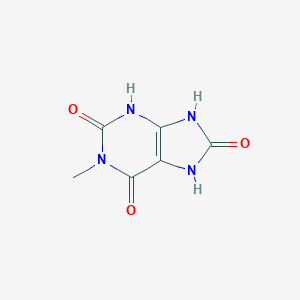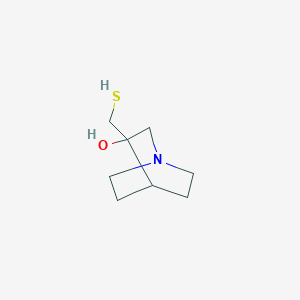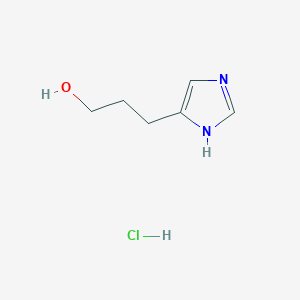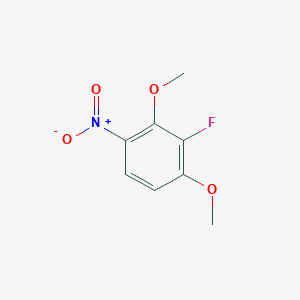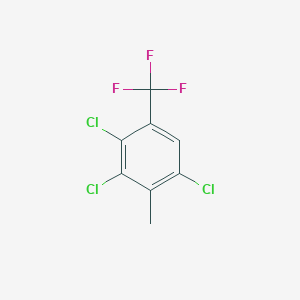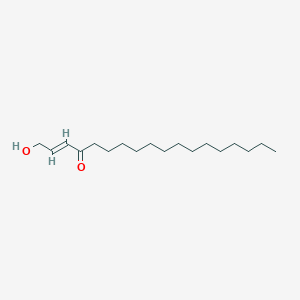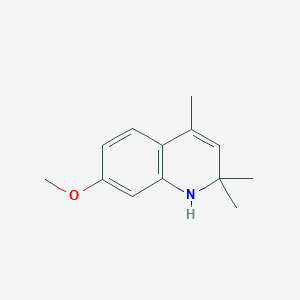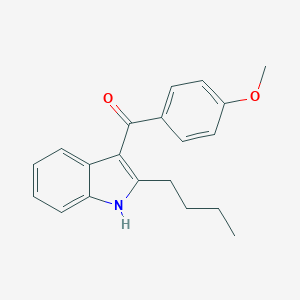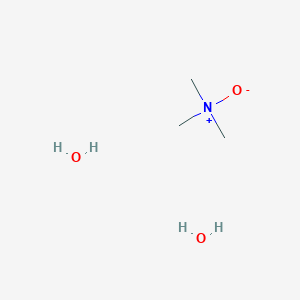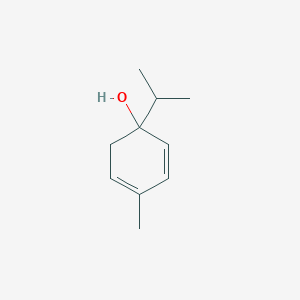
4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol, also known as MCH, is a chemical compound that has been widely studied for its potential therapeutic applications. MCH belongs to a class of compounds known as terpenoids, which are naturally occurring organic compounds found in many plants and animals. In
Mecanismo De Acción
The mechanism of action of 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of the immune system and the inflammatory response. By inhibiting this pathway, 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol can reduce the production of pro-inflammatory cytokines and other inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
In addition to its anti-inflammatory effects, 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol has been shown to have a variety of other biochemical and physiological effects. Studies have shown that 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol can inhibit the growth of cancer cells, reduce oxidative stress, and improve glucose metabolism. 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol has also been shown to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol in lab experiments is its high purity and stability. 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol is a relatively stable compound that can be easily synthesized and purified. However, one limitation of using 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol. One area of research is the development of new synthesis methods that can improve the yield and purity of 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol. Another area of research is the exploration of 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol's potential as a treatment for neurodegenerative diseases. Finally, further studies are needed to fully understand the mechanism of action of 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol and its potential therapeutic applications in various disease settings.
Conclusion:
In conclusion, 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol is a promising compound with potential therapeutic applications in various disease settings. Its anti-inflammatory effects, neuroprotective effects, and other biochemical and physiological effects make it a promising candidate for further research. By understanding the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research, we can further our understanding of this important compound and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol can be achieved through several methods, including the oxidation of limonene, the hydrogenation of p-cymene, and the cyclization of geranylacetone. One of the most commonly used methods for the synthesis of 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol is the cyclization of geranylacetone, which involves the reaction of geranylacetone with a strong acid catalyst such as sulfuric acid or hydrochloric acid. This method has been shown to yield high purity 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol with a high yield.
Aplicaciones Científicas De Investigación
4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising applications of 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol is its use as an anti-inflammatory agent. Studies have shown that 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol can reduce the production of pro-inflammatory cytokines, which are molecules that contribute to the development of inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease.
Propiedades
Número CAS |
141797-40-2 |
|---|---|
Nombre del producto |
4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol |
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
4-methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol |
InChI |
InChI=1S/C10H16O/c1-8(2)10(11)6-4-9(3)5-7-10/h4-6,8,11H,7H2,1-3H3 |
Clave InChI |
CALVDKLTOSHCMT-UHFFFAOYSA-N |
SMILES |
CC1=CCC(C=C1)(C(C)C)O |
SMILES canónico |
CC1=CCC(C=C1)(C(C)C)O |
Sinónimos |
2,4-Cyclohexadien-1-ol,4-methyl-1-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



